molecular formula C12H13BrCl2N4O B5216593 4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide

4-amino-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3,5-dimethyl-1H-1,2,4-triazol-4-ium bromide

Cat. No. B5216593
M. Wt: 380.06 g/mol
InChI Key: JLQPXKHEEPUZLA-UHFFFAOYSA-M
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Description

1,2,3-Triazole hybrids with amine-ester functionality have been synthesized due to their notable therapeutic importance . These compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .


Synthesis Analysis

The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process is used to create a series of 1,2,3-triazole hybrids containing amine-ester functionality .


Chemical Reactions Analysis

1,2,3-Triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often evaluated at DFT/B3LYP/6-31 + (d) level of theory .

Scientific Research Applications

Mechanism of Action

The mechanism of action for similar compounds often involves their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Future Directions

The scientific community has shown significant interest in 1,2,3-triazole among the abundant pool of readily available bioactive compounds . Future research may focus on the development of novel antimicrobial drugs for combating ever-growing drug-resistant infections effectively .

properties

IUPAC Name

2-(4-amino-3,5-dimethyl-1,2,4-triazol-4-ium-1-yl)-1-(2,4-dichlorophenyl)ethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N4O.BrH/c1-7-16-17(8(2)18(7)15)6-12(19)10-4-3-9(13)5-11(10)14;/h3-5H,6,15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQPXKHEEPUZLA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=[N+]1N)C)CC(=O)C2=C(C=C(C=C2)Cl)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrCl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-[2-(2,4-dichloro-phenyl)-2-oxo-ethyl]-3,5-dimethyl-4H-[1,2,4]triazol-1-ium

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